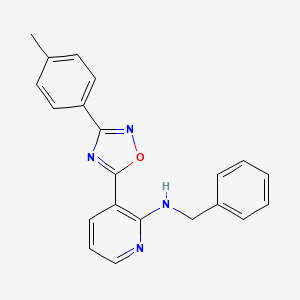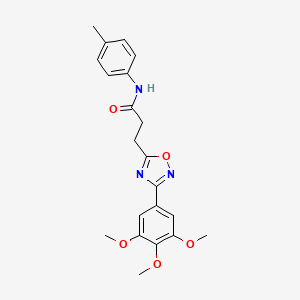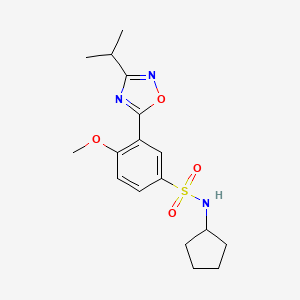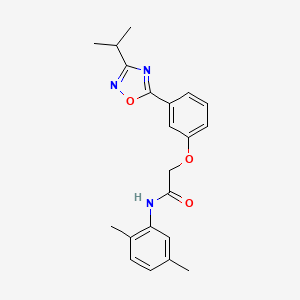
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, commonly known as HM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HM-3 is a small molecule inhibitor that targets a specific protein, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of HM-3 involves the inhibition of a specific protein known as c-Met. This protein is involved in the regulation of cell growth, division, and survival. By inhibiting c-Met, HM-3 prevents the growth and proliferation of cancer cells, thereby reducing the size of tumors.
Biochemical and Physiological Effects:
HM-3 has been shown to have a range of biochemical and physiological effects on cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HM-3 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HM-3 in lab experiments is its specificity for c-Met. This makes it a valuable tool for studying the role of c-Met in cancer and other diseases. However, one limitation of using HM-3 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of HM-3. One potential application is in the treatment of drug-resistant cancers. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of new analogs of HM-3 with improved solubility and potency is an area of active research. Finally, the exploration of the therapeutic potential of HM-3 in other diseases such as Alzheimer's and Parkinson's is an exciting area of investigation.
Métodos De Síntesis
The synthesis of HM-3 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various reaction conditions to yield the final product. The most commonly used method for the synthesis of HM-3 involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and 3-methoxy-N-(o-tolyl)benzamide in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
HM-3 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in the regulation of cell growth and division. Additionally, HM-3 has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-4-5-13-23(17)28(26(30)20-11-7-12-22(15-20)31-3)16-21-14-19-10-6-9-18(2)24(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWFMJMUOOITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
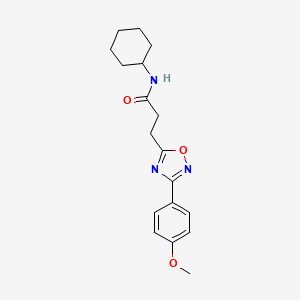
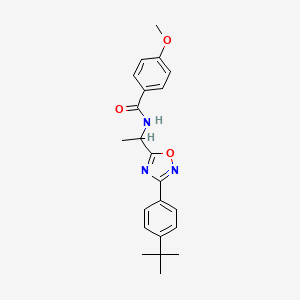

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)


![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
